Dimethyl 3-chlorobenzene-1,2-dicarboxylate

Descripción general

Descripción

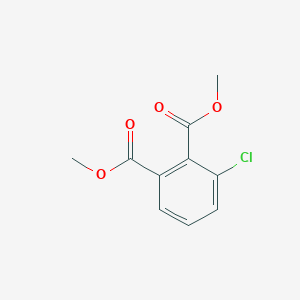

Dimethyl 3-chlorobenzene-1,2-dicarboxylate, also known as dimethyl 3-chlorophthalate, is an organic compound with the molecular formula C10H9ClO4. It is a derivative of phthalic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 3-chlorobenzene-1,2-dicarboxylate can be synthesized through the esterification of 3-chlorophthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and precise temperature control to ensure maximum yield and purity. The product is then purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 3-chlorobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Hydrolysis: The ester groups can be hydrolyzed to form 3-chlorophthalic acid and methanol in the presence of a strong acid or base.

Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in an appropriate solvent like ethanol or water.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-hydroxyphthalate, 3-aminophthalate, or 3-thiophthalate.

Hydrolysis: 3-chlorophthalic acid and methanol.

Reduction: Corresponding alcohols of the ester groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications of Dimethyl 3-chlorobenzene-1,2-dicarboxylate

This compound, also known as dimethyl 3-chlorophthalate, is an organic compound with the molecular formula . It is a phthalic acid derivative with methyl groups replacing hydrogen atoms on the carboxyl groups and a chlorine atom replacing a hydrogen atom on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Applications in Chemistry

This compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Applications in Biology

This compound is useful in studying enzyme-catalyzed reactions involving ester hydrolysis.

Applications in Medicine

Due to its structural similarity to biologically active compounds, this compound is investigated for potential use in drug development.

Applications in Industry

In industry, it is utilized in producing plasticizers, resins, and other polymeric materials.

This compound (DMC) is of interest in medicinal chemistry because of its potential biological activities. Its biological activity can be attributed to several mechanisms:

- Antimicrobial Activity: DMC has demonstrated potential as an antimicrobial agent, possibly disrupting bacterial cell membranes or inhibiting key metabolic pathways in pathogens.

- Cytotoxic Effects: Studies indicate that DMC can induce apoptosis in cancer cells by activating caspases and modulating the mitochondrial membrane potential.

- Anti-inflammatory Properties: DMC exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Toxicity Profile

Understanding the toxicity of this compound is crucial for its potential therapeutic applications. The compound poses risks to aquatic organisms at relatively low concentrations.

Case Studies

Several studies have explored the biological effects of DMC:

- Antimicrobial Efficacy: DMC exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain pathogens.

- Cancer Cell Line Studies: In vitro studies on human cancer cell lines revealed that DMC could inhibit cell proliferation and induce apoptosis at concentrations ranging from 10 to 50 µM, involving the activation of p53 pathways and subsequent caspase activation.

- Inflammation Models: In animal models of inflammation, administering DMC resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Mecanismo De Acción

The mechanism of action of dimethyl 3-chlorobenzene-1,2-dicarboxylate involves its interaction with nucleophiles or reducing agents. The chlorine atom on the benzene ring is susceptible to nucleophilic attack, leading to substitution reactions. The ester groups can undergo hydrolysis or reduction, depending on the reaction conditions and reagents used. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which increases the reactivity of the compound.

Comparación Con Compuestos Similares

Dimethyl 3-chlorobenzene-1,2-dicarboxylate can be compared with other similar compounds such as:

Dimethyl phthalate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Dimethyl 4-chlorophthalate: The chlorine atom is positioned differently on the benzene ring, affecting its reactivity and the types of reactions it undergoes.

Dimethyl 3-bromophthalate: Contains a bromine atom instead of chlorine, which can influence the rate and outcome of substitution reactions due to the different reactivity of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ester and halogen functional groups, which provide a versatile platform for various chemical transformations.

Actividad Biológica

Dimethyl 3-chlorobenzene-1,2-dicarboxylate (DMC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two carboxylate groups and a chlorinated aromatic ring. Its molecular formula is , with a molecular weight of approximately 232.64 g/mol. The compound's structure facilitates various chemical interactions, making it a candidate for biological applications.

Mechanisms of Biological Activity

The biological activity of DMC can be attributed to several mechanisms:

- Antimicrobial Activity : DMC has shown promise as an antimicrobial agent. It may function by disrupting bacterial cell membranes or inhibiting key metabolic pathways in pathogens.

- Cytotoxic Effects : Studies indicate that DMC can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial membrane potential.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Toxicity Profile

Understanding the toxicity of DMC is crucial for its potential therapeutic applications. The following table summarizes key toxicological data:

| Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Algae | EC50 (growth inhibition) | 12.5 mg/L | |

| Water Flea | EC50 (immobilization) | 0.59 mg/L | |

| Fish (Rainbow Trout) | LC50 (96 hr) | 4.7 mg/L |

These values indicate that while DMC has biological activity, it also poses risks to aquatic organisms at relatively low concentrations.

Case Studies

Several studies have explored the biological effects of DMC:

- Antimicrobial Efficacy : A study demonstrated that DMC exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain pathogens.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that DMC could inhibit cell proliferation and induce apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of p53 pathways and subsequent caspase activation.

- Inflammation Models : In animal models of inflammation, administration of DMC resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

dimethyl 3-chlorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKARLQQVBKCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289636 | |

| Record name | dimethyl 3-chlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61539-35-3 | |

| Record name | NSC62527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 3-chlorobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.